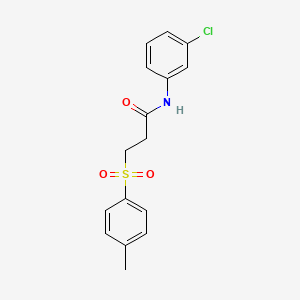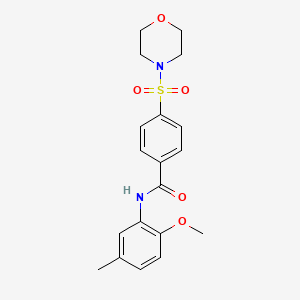![molecular formula C16H17F3N2O2 B5514778 3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide](/img/structure/B5514778.png)
3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide is a useful research compound. Its molecular formula is C16H17F3N2O2 and its molecular weight is 326.31 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 326.12421228 g/mol and the complexity rating of the compound is 401. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Electronic Structure in Single-Component Conductors
A study by (Filatre-Furcate et al., 2016) explored the use of bulky substituents, such as isopropyl, in controlling the solid-state structures and charge mobility of organic semiconductors. This approach, applied in molecular metals, investigated steric effects in single-component conductors, revealing a unique stacked structure and a three-dimensional network impacting conductivity and electronic structure.
Inhibition of Dihydroorotate Dehydrogenase
The research by (Knecht & Löffler, 1998) found that certain isoxazol derivatives, including those with a structure related to 3-isopropyl-N-{2-[3-(trifluoromethyl)phenyl]ethyl}-5-isoxazolecarboxamide, inhibit dihydroorotate dehydrogenase, an enzyme critical for pyrimidine synthesis. This inhibition has implications for immune cell functions and could be relevant in pharmaceutical applications.
Anticancer Activity in Diaminopyrazoles
The study conducted by (Cocco et al., 2006) investigated aminopyrazole derivatives, related to isoxazole compounds, for their potential antitumoral activities. This research highlights the role of such compounds in the development of new cancer therapies.
Synthesis of Pyrazole Carboxamides
(Prabakaran et al., 2012) demonstrated an efficient method to synthesize pyrazole carboxamides, closely related to isoxazole carboxamides. These compounds are important in various chemical synthesis processes, including pharmaceuticals and organic materials.
Prodrug Development for Anti-Inflammatory Agents
Research by (Patterson et al., 1992) discussed the synthesis and evaluation of a compound similar to this compound as a prodrug for anti-inflammatory agents. This research is pivotal in understanding the pharmacokinetics and pharmacodynamics of such compounds.
Nickel(II) Complexes for Ethylene Polymerization
In the study by (Lee et al., 2001), complexes similar to isoxazole carboxamides were used in catalysis for ethylene polymerization. This application is significant in the field of polymer chemistry and industrial processes.
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
3-propan-2-yl-N-[2-[3-(trifluoromethyl)phenyl]ethyl]-1,2-oxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17F3N2O2/c1-10(2)13-9-14(23-21-13)15(22)20-7-6-11-4-3-5-12(8-11)16(17,18)19/h3-5,8-10H,6-7H2,1-2H3,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QINPCZQSBHWMDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NOC(=C1)C(=O)NCCC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17F3N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[[2-(2-Ethylphenoxy)acetyl]amino]benzamide](/img/structure/B5514711.png)
![N-benzyl-N-[(6-methyl-2-pyridinyl)methyl]-3-(4-methyl-1,3-thiazol-5-yl)propanamide](/img/structure/B5514717.png)
![4-[(6,7-diethoxy-3-methyl-1-benzofuran-2-yl)carbonyl]-1,4-oxazepan-6-ol](/img/structure/B5514721.png)
![4-hydroxy-N-[(E)-(3-methylcyclohexylidene)amino]benzamide](/img/structure/B5514731.png)
![4-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-1-(morpholin-4-yl)butan-1-one](/img/structure/B5514741.png)
![N'-[2-(2-isopropyl-5-methylphenoxy)acetyl]nicotinohydrazide](/img/structure/B5514742.png)
![N-(4-chloro-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)butanamide](/img/structure/B5514745.png)
![N-{4-[4-(1-benzofuran-2-ylcarbonyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B5514750.png)

![2-({[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5514770.png)
![[(3R,4S)-3-amino-4-cyclopropylpyrrolidin-1-yl]-(2-anilinopyrimidin-5-yl)methanone](/img/structure/B5514771.png)
![[1,3]thiazolo[3,2-a]benzimidazole](/img/structure/B5514785.png)
![4-[1-(quinolin-8-ylcarbonyl)piperidin-3-yl]benzoic acid](/img/structure/B5514789.png)
